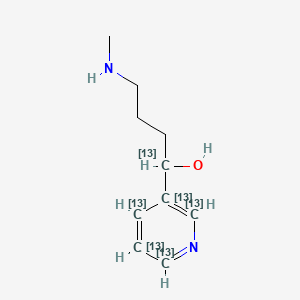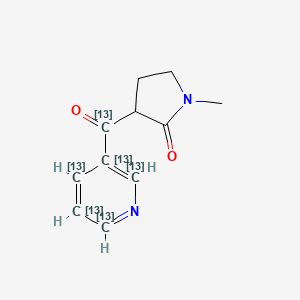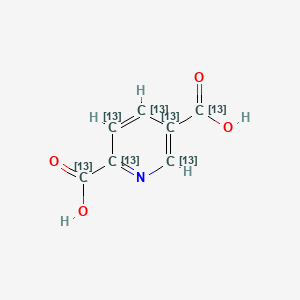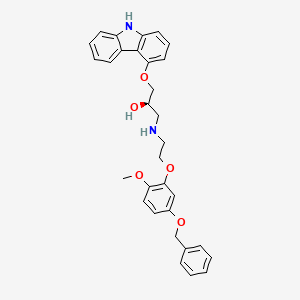
(R)-(+)-5'-Benzyloxy Carvedilol
Descripción general
Descripción
®-(+)-5’-Benzyloxy Carvedilol is a chiral derivative of carvedilol, a non-selective beta-adrenergic antagonist used primarily for treating heart failure and hypertension
Aplicaciones Científicas De Investigación
®-(+)-5’-Benzyloxy Carvedilol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Target of Action
®-(+)-5’-Benzyloxy Carvedilol, a derivative of Carvedilol, primarily targets alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of heart rate and blood pressure .
Mode of Action
The ®-(+)-5’-Benzyloxy Carvedilol enantiomer acts as an alpha-1 adrenoceptor blocker . By blocking these receptors, it inhibits the action of catecholamines, such as adrenaline and noradrenaline, which are responsible for increasing heart rate and blood pressure .
Pharmacokinetics
®-(+)-5’-Benzyloxy Carvedilol is a highly lipophilic drug, which is rapidly absorbed from the gastrointestinal tract . It undergoes stereoselective first-pass metabolism in the liver, with a preference for the R-enantiomer . Both enantiomers are hepatically metabolized, with less than 1% of the dose excreted in the urine as the parent drug .
Result of Action
The primary result of the action of ®-(+)-5’-Benzyloxy Carvedilol is a reduction in heart rate and blood pressure . This makes it beneficial in the treatment of conditions like hypertension and heart failure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-(+)-5’-Benzyloxy Carvedilol. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, individual patient factors, such as genetic polymorphisms in drug-metabolizing enzymes, can influence the drug’s pharmacokinetics and overall therapeutic effect .
Safety and Hazards
Direcciones Futuras
Recent studies have shown that R-carvedilol could be a potential new therapy for Alzheimer’s disease . It has been proposed that Alzheimer’s disease progression is driven by increased neuronal excitability, and R-carvedilol has been shown to prevent and reverse neuronal hyperactivity, memory impairment, and neuron loss in Alzheimer’s disease mouse models .
Análisis Bioquímico
Biochemical Properties
®-(+)-5’-Benzyloxy Carvedilol plays a significant role in biochemical reactions. It interacts with β/α-1 receptors, exerting its effects through these interactions . The compound’s non-selective β/α-1 blocking activity leads to the dilation of blood vessels, reducing peripheral resistance and lowering blood pressure .
Cellular Effects
®-(+)-5’-Benzyloxy Carvedilol has profound effects on various types of cells and cellular processes. It influences cell function by interacting with β/α-1 receptors, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of ®-(+)-5’-Benzyloxy Carvedilol involves binding interactions with β/α-1 receptors. This leads to enzyme inhibition or activation and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-5’-Benzyloxy Carvedilol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzyloxy group, which is then attached to the carvedilol scaffold.
Reaction Conditions: The key steps involve the use of protecting groups, selective reduction, and chiral resolution to obtain the desired ®-enantiomer.
Industrial Production Methods: Industrial production of ®-(+)-5’-Benzyloxy Carvedilol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent evaporation and crystallization are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: ®-(+)-5’-Benzyloxy Carvedilol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, often using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzyloxy derivatives .
Comparación Con Compuestos Similares
Carvedilol: The parent compound, a racemic mixture of R and S enantiomers.
Metoprolol: A selective beta-1 adrenergic antagonist used for similar indications.
Propranolol: Another non-selective beta-adrenergic antagonist with similar therapeutic uses.
Uniqueness: ®-(+)-5’-Benzyloxy Carvedilol is unique due to its chiral specificity, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture. This enantiomer may offer distinct therapeutic advantages, such as reduced side effects and enhanced efficacy in certain clinical settings .
Propiedades
IUPAC Name |
(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O5/c1-35-28-15-14-24(37-20-22-8-3-2-4-9-22)18-30(28)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHXJWOZEWRBDU-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNC[C@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652462 | |
| Record name | (2R)-1-({2-[5-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217637-76-7 | |
| Record name | (2R)-1-({2-[5-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)
![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)
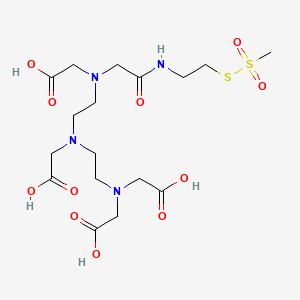

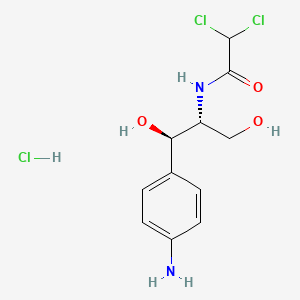

![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione](/img/structure/B561848.png)


